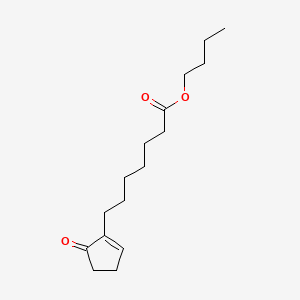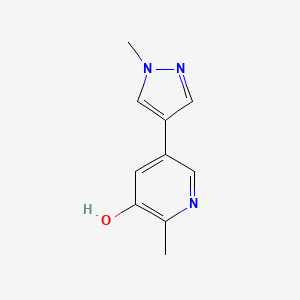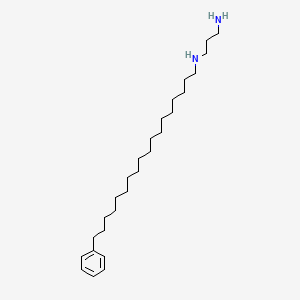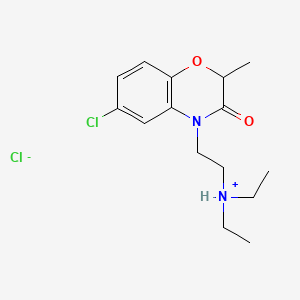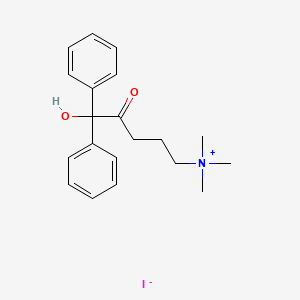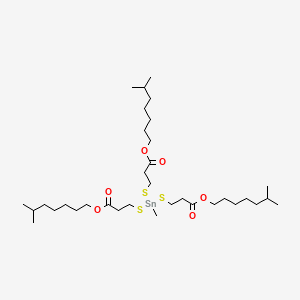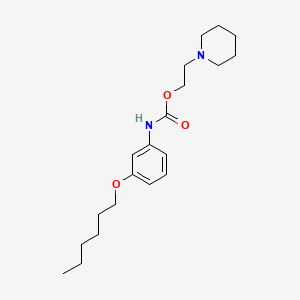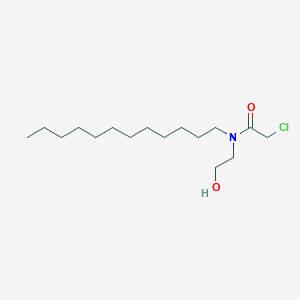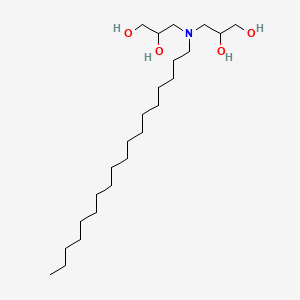
3,3'-(Octadecylimino)bispropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Octadecylimino)bispropane-1,2-diol is a chemical compound with the molecular formula C24H51NO4. It is known for its unique structure, which includes a long octadecyl chain attached to a bispropane-1,2-diol backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octadecylimino)bispropane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-chloro-1,2-propanediol and octadecylamine.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed and heated to reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,3’-(Octadecylimino)bispropane-1,2-diol.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Octadecylimino)bispropane-1,2-diol may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may include additional steps such as distillation and filtration to achieve the desired purity.
化学反应分析
Types of Reactions
3,3’-(Octadecylimino)bispropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers depending on the reagents used.
科学研究应用
3,3’-(Octadecylimino)bispropane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
作用机制
The mechanism of action of 3,3’-(Octadecylimino)bispropane-1,2-diol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and liposomes, which can encapsulate and deliver hydrophobic drugs. The compound’s long octadecyl chain can insert into lipid bilayers, altering membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
3,3’-(Dodecylimino)bispropane-1,2-diol: Similar structure but with a shorter dodecyl chain.
3,3’-(Hexadecylimino)bispropane-1,2-diol: Similar structure with a hexadecyl chain.
Uniqueness
3,3’-(Octadecylimino)bispropane-1,2-diol is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong amphiphilic behavior, such as in the formation of stable emulsions and liposomes.
属性
CAS 编号 |
60659-43-0 |
|---|---|
分子式 |
C24H51NO4 |
分子量 |
417.7 g/mol |
IUPAC 名称 |
3-[2,3-dihydroxypropyl(octadecyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C24H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-23(28)21-26)20-24(29)22-27/h23-24,26-29H,2-22H2,1H3 |
InChI 键 |
QCOZKOLXTLBJRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


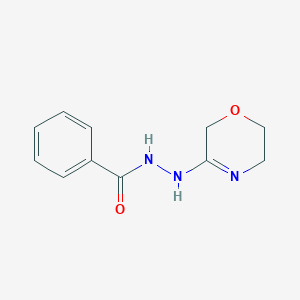
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
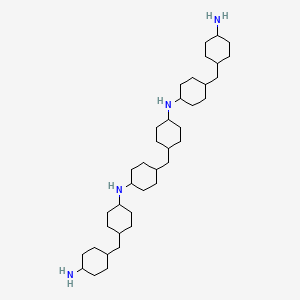
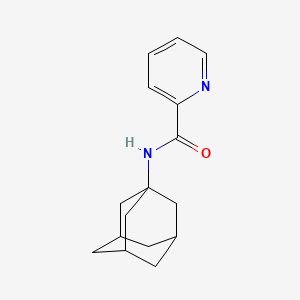
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
